
(2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C30H35NO4. It is known for its unique structural features, which include a pyrrolidine ring, a trityloxy group, and a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. This intermediate is then reacted with trityl chloride (TrCl) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) under cooling conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
(2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the ester group can produce alcohols.
科学研究应用
(2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trityloxy group can interact with hydrophobic pockets in enzymes, while the pyrrolidine ring can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation .
相似化合物的比较
Similar Compounds
tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate: Lacks the stereochemistry of the (2S,4R) isomer.
tert-Butyl 4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The (2S,4R) stereochemistry of (2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate provides unique interactions with molecular targets, enhancing its specificity and potency in biochemical applications .
属性
分子式 |
C30H35NO4 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
tert-butyl (2S,4R)-4-methoxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C30H35NO4/c1-29(2,3)35-28(32)31-21-27(33-4)20-26(31)22-34-30(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3/t26-,27+/m0/s1 |
InChI 键 |
WNTJCPIGBWITNC-RRPNLBNLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


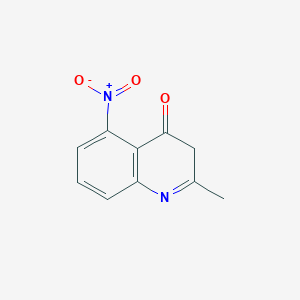
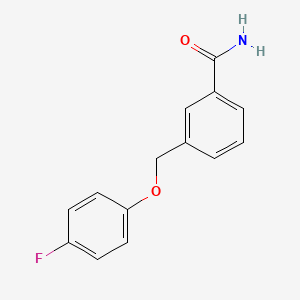

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
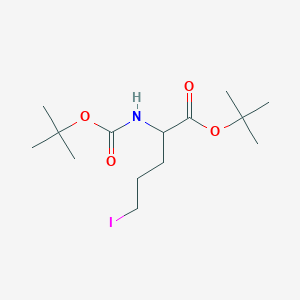
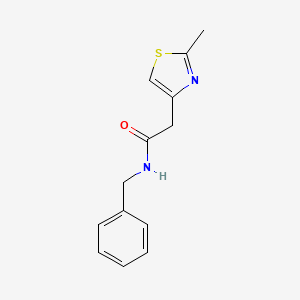
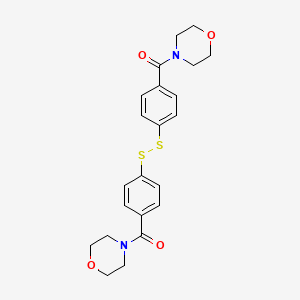
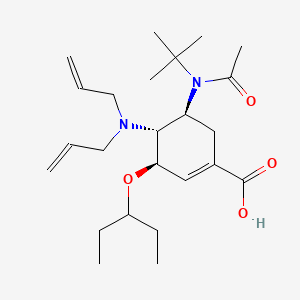



![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
